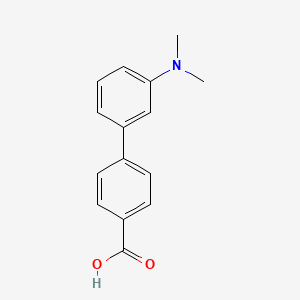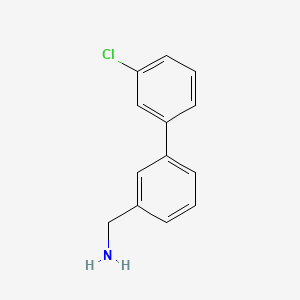
3'-Chloro-biphenyl-3-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Chloro-biphenyl-3-methanamine is an organic compound characterized by a biphenyl structure with a chlorine atom and a methanamine group attached to the third carbon of the biphenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Synthesis: The synthesis of biphenyl derivatives often starts with the Ullmann reaction, where two phenyl rings are coupled using copper as a catalyst.
Amination: The methanamine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methanamine group to a nitro group, resulting in 3'-Chloro-biphenyl-3-nitrobenzene.
Reduction: Reduction reactions can reduce nitro groups to amines, providing a pathway to synthesize derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride.
Reduction: Tin and hydrochloric acid, iron and hydrochloric acid.
Substitution: Lewis acids like aluminum chloride for electrophilic substitution, sodium hydroxide for nucleophilic substitution.
Major Products Formed:
Oxidation: 3'-Chloro-biphenyl-3-nitrobenzene.
Reduction: 3'-Chloro-biphenyl-3-aminobenzene.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3'-Chloro-biphenyl-3-methanamine is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3'-Chloro-biphenyl-3-methanamine exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
3'-Chloro-biphenyl-3-methanamine is similar to other biphenyl derivatives, but its unique combination of a chlorine atom and a methanamine group sets it apart. Similar compounds include:
3'-Chloro-biphenyl-3-ol: A hydroxyl group replaces the methanamine group.
3'-Bromo-biphenyl-3-methanamine: A bromine atom replaces the chlorine atom.
3'-Chloro-biphenyl-3-carboxylic acid: A carboxylic acid group replaces the methanamine group.
Properties
IUPAC Name |
[3-(3-chlorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQBWKWQAXWLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
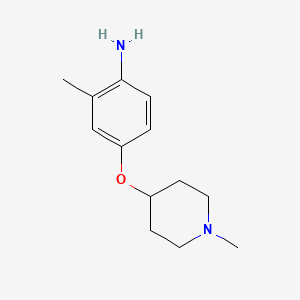
![(4-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7843975.png)
![2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B7843981.png)
![(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7843985.png)
![(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7843992.png)
![2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone](/img/structure/B7844000.png)
![2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone](/img/structure/B7844008.png)
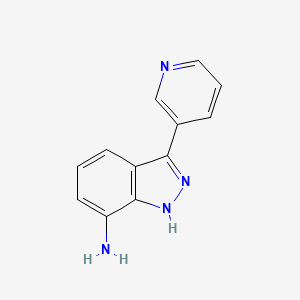
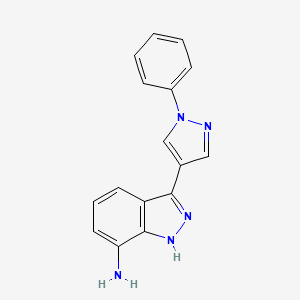
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7844035.png)
![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B7844053.png)
![2-[3-(2,5-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B7844057.png)
